molecular formula C18H17N3 B2456316 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 377052-89-6

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2456316
CAS No.: 377052-89-6
M. Wt: 275.355
InChI Key: MIAPDOSIGLGEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indole fused with a quinoxaline ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the use of substituted o-phenylenediamines and 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under transition-metal-free conditions using green chemistry principles .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs large-scale cyclization reactions. These processes may utilize catalysts such as palladium or rhodium to enhance the efficiency and yield of the desired product. The use of microwave irradiation and ultrasound techniques has also been explored to improve reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12(2)11-21-16-10-6-3-7-13(16)17-18(21)20-15-9-5-4-8-14(15)19-17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAPDOSIGLGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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